2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a combination of indole, sulfonyl, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
The next step involves the introduction of the 2-fluorophenylmethanesulfonyl group. This can be achieved through a sulfonylation reaction using 2-fluorobenzenesulfonyl chloride and a suitable base, such as triethylamine, in an organic solvent like dichloromethane.
Finally, the acetamide group is introduced through an amidation reaction. This can be done by reacting the intermediate product with 2,4,6-trimethylaniline and acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving indole derivatives.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The acetamide group can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
- 2-{3-[(2-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
- 2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
Uniqueness
The presence of the 2-fluorophenyl group in 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain targets, compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O3S/c1-17-12-18(2)26(19(3)13-17)28-25(30)15-29-14-24(21-9-5-7-11-23(21)29)33(31,32)16-20-8-4-6-10-22(20)27/h4-14H,15-16H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCHDOVKPJZNEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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